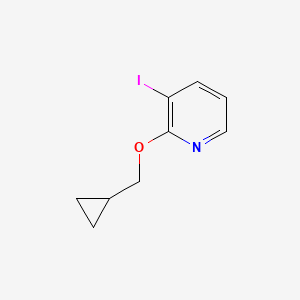

2-(Cyclopropylmethoxy)-3-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

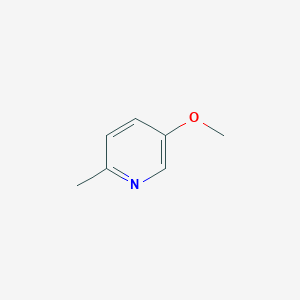

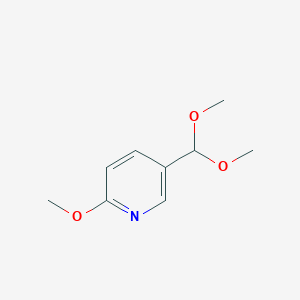

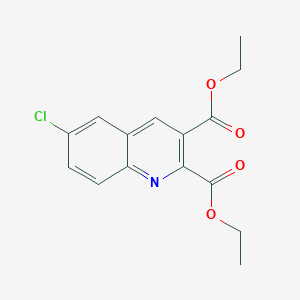

2-(Cyclopropylmethoxy)-3-iodopyridine, also known as 2-CMPI, is an organic compound that belongs to the class of pyridines, a type of heterocyclic compound with a ring-shaped structure that contains nitrogen and other elements. It is a colorless, volatile liquid that has a pungent odor and is used primarily as a reagent in organic synthesis. 2-CMPI has a wide range of applications, from medical research and drug development to industrial processes. In addition, potential future directions for 2-CMPI will be explored.

Applications De Recherche Scientifique

Catalytic Aminocarbonylation : Takács et al. (2007) explored the use of primary and secondary amines in palladium-catalyzed aminocarbonylation of iodopyridines. This process yields N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance. Elevated carbon monoxide pressure was found to influence the yields significantly (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Iodylpyridines : Yoshimura et al. (2011) reported the preparation of 2-iodylpyridine and its derivatives by oxidizing 2-iodopyridines. These compounds were used as recyclable reagents for oxidizing sulfides and alcohols, showing the potential for sustainable chemical processes (Yoshimura, Banek, Yusubov, Nemykin, & Zhdankin, 2011).

Formation of Dideazapurines : Zhu and Back (2014) utilized 2-amino-3-iodopyridines for the conjugate addition to activated acetylenes, followed by copper-catalyzed intramolecular arylation. This method provides an accessible route to variously substituted 1,7- and 3,9-dideazapurines, which are biologically relevant (Zhu & Back, 2014).

Metalation of Aryl Iodides : The research by Cochennec et al. (1995) demonstrated the successful metalation of an iodopyridine, leading to the synthesis of various polysubstituted pyridines. This process is significant in the preparation of complex organic compounds (Cochennec, Rocca, Marsais, Godard, & Quéguiner, 1995).

Synthesis of Substituted Pyridines : Karadeniz, Zora, and Kilicaslan (2015) developed a method for synthesizing aryl-substituted pyridines via Suzuki–Miyaura coupling. This approach is notable for its broad applicability and tolerance to various functional groups, making it valuable for creating pharmacologically relevant compounds (Karadeniz, Zora, & Kilicaslan, 2015).

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)-3-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSBVXOYWKUWLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590331 |

Source

|

| Record name | 2-(Cyclopropylmethoxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-3-iodopyridine | |

CAS RN |

766557-62-4 |

Source

|

| Record name | 2-(Cyclopropylmethoxy)-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopropylmethoxy)-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)

![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)